molecular formula C18H18FIN4OS B2894401 1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052410-04-4

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No. B2894401
CAS RN: 1052410-04-4
M. Wt: 484.33
InChI Key: KVWQOEPQUGTNHG-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a fluorobenzamido group, which suggests it may have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the fluorobenzamido group, and the formation of the carbamimidothioate group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several functional groups. The indole ring system is aromatic and planar, while the fluorobenzamido group would introduce polarity to the molecule. The carbamimidothioate group would likely add further complexity to the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could affect the compound’s reactivity and stability .

Scientific Research Applications

Antitumor Activity

Several studies have investigated compounds with structures similar to "1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide" for their potential antitumor activities. For instance, amino acid ester derivatives containing 5-fluorouracil have been synthesized and tested for their in vitro antitumor activities against leukemia HL-60 and liver cancer BEL-7402 cells, with some derivatives showing significant inhibitory effects (Xiong et al., 2009). Similarly, glycine derivatives containing 5-fluorouracil demonstrated certain antitumor effects in vitro, highlighting the potential of these compounds in cancer therapy research (Lan Yun-jun, 2011).

Antimicrobial Activities

Research on derivatives of similar structures has also explored their antimicrobial potentials. For example, synthesis of linezolid-like molecules and evaluation of their antimicrobial activities revealed that some compounds exhibited good antitubercular activities, indicating a potential application in treating bacterial infections (Başoğlu et al., 2012). Another study on eperezolid-like molecules also confirmed high anti-Mycobacterium smegmatis activity, further supporting the antimicrobial research applications of these compounds (Yolal et al., 2012).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. Such studies could provide valuable information about the compound’s potential uses .

properties

IUPAC Name

[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS.HI/c19-13-7-5-12(6-8-13)17(24)22-9-10-23-11-16(25-18(20)21)14-3-1-2-4-15(14)23;/h1-8,11H,9-10H2,(H3,20,21)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWQOEPQUGTNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FIN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-fluorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

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